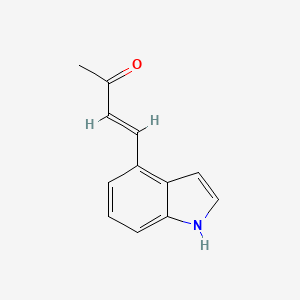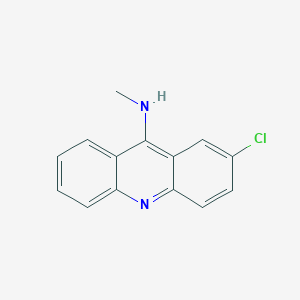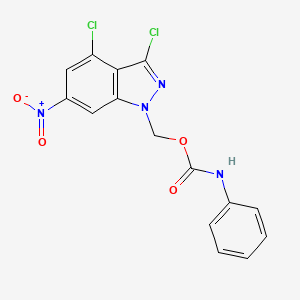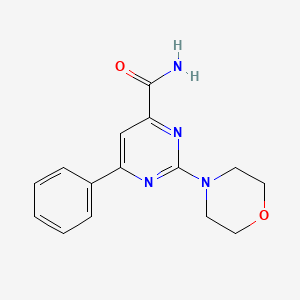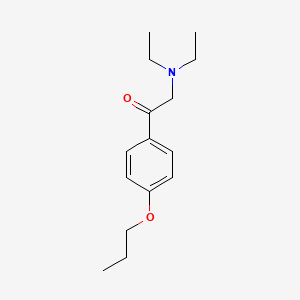
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is an organic compound with a complex structure that includes a diethylamino group, a propoxyphenyl group, and an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and diethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-propoxybenzaldehyde and diethylamine under acidic or basic conditions.
Reduction: The intermediate is then subjected to a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can further modify the compound, potentially converting the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Nitro, sulfo, or halo derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a propoxy group.
2-(Diethylamino)-1-(4-ethoxyphenyl)ethanone: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or industrial chemicals.
Propiedades
Número CAS |
88675-36-9 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-(diethylamino)-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C15H23NO2/c1-4-11-18-14-9-7-13(8-10-14)15(17)12-16(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3 |
Clave InChI |
CMUOZUUNEKIQAL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(=O)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
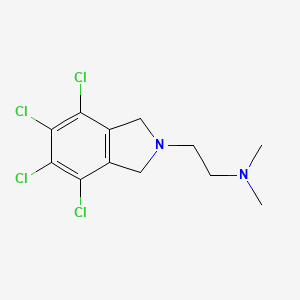
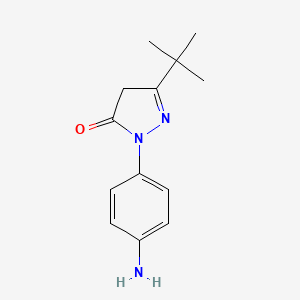
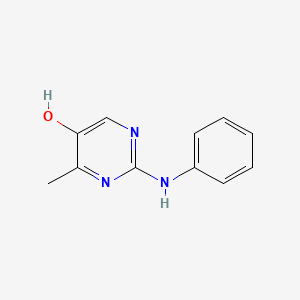
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
